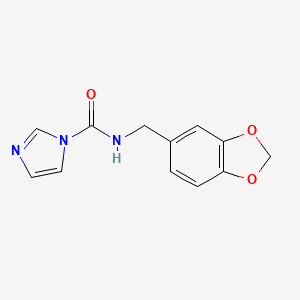

N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide

Description

Crystallographic Analysis of Molecular Configuration

Molecular Geometry and Packing

Single-crystal X-ray diffraction studies reveal that N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide crystallizes in an orthorhombic system with space group Pna2₁. The asymmetric unit comprises one molecule of the compound and one water molecule of crystallization. The benzodioxole ring (C1–C6/O1/O2) adopts a planar conformation, with a dihedral angle of 2.03° relative to the imidazole ring (N1/N2/C7–C9). The methylene bridge (C10) connects the benzodioxole and imidazole moieties, while the carboxamide group (O3/N3/C11) forms an intramolecular hydrogen bond with the imidazole N-H (N3–H···N1: 2.89 Å).

Table 1: Selected Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| a (Å) | 12.8783(6) |

| b (Å) | 11.3108(6) |

| c (Å) | 8.6535(4) |

| Volume (ų) | 1260.50(11) |

| Z | 4 |

| Density (g/cm³) | 1.387 |

Intermolecular Interactions

The crystal packing is stabilized by O–H···N hydrogen bonds between the water molecule and the imidazole ring (O1W–H1W···N2: 2.76 Å). Additional C–H···π interactions involving the benzodioxole aromatic system contribute to the three-dimensional network, with centroid distances of 3.42–3.58 Å.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)imidazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c16-12(15-4-3-13-7-15)14-6-9-1-2-10-11(5-9)18-8-17-10/h1-5,7H,6,8H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQORQUITXFEHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Imidazole Precursors with Benzodioxol Derivatives

One of the primary approaches involves synthesizing the imidazole core through cyclization of α-aminoketones or α-aminonitriles with formamide derivatives, followed by N-alkylation with benzodioxol-5-ylmethyl halides.

- Step 1: Synthesis of imidazole core via cyclization of α-aminoketones or nitriles.

- Step 2: N-alkylation using benzodioxol-5-ylmethyl halides (e.g., benzodioxol-5-ylmethyl bromide).

This method is straightforward, relying on classical cyclization and alkylation procedures, with yields influenced by the reactivity of halides and the nature of substituents.

Radical-Mediated Synthesis via Photocatalysis

Recent advances have demonstrated the use of visible-light photocatalysis to facilitate radical cascade reactions, enabling direct attachment of the benzodioxol-5-ylmethyl group to the imidazole nucleus.

- Chen et al. (2024) reported a visible-light-induced radical cascade difluoromethylation/cyclization method for imidazoles, which can be adapted for benzodioxolylmethylation by replacing the radical source with suitable precursors.

- Step 1: Generation of benzodioxol-5-ylmethyl radicals via photoredox catalysis.

- Step 2: Radical addition to imidazole precursors, followed by cyclization to form the fused heterocycle.

This method offers a mild, environmentally friendly alternative, especially suitable for late-stage functionalization.

Multi-Component Reactions (MCR) and Cross-Coupling Strategies

In some cases, multi-component reactions, such as Ugi reactions, are employed to assemble the core structure, followed by cyclization and functionalization steps.

- Using isocyanides, amines, and aldehydes to generate imidazole derivatives, which are then subjected to cross-coupling with benzodioxol-5-ylmethyl boronic acids under palladium catalysis.

This modular approach allows for diversity in substituents and functional groups.

Notable Research Findings and Data Tables

Table 1: Summary of Preparation Methods and Yields

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or benzodioxole moiety, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, acyl chlorides, sodium hydride (NaH)

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide has a molecular formula of C12H11N3O3 and a molecular weight of 245.23 g/mol. The compound features a benzodioxole moiety linked to an imidazole ring, which is critical for its biological activity.

Antifungal Activity

Research has demonstrated that derivatives of N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide exhibit potent antifungal properties. For instance, studies have shown that certain analogs display significant activity against strains such as Candida parapsilosis and Aspergillus niger, with minimum inhibitory concentration (MIC) values as low as 0.289 μmol/mL . This positions these compounds as promising candidates for antifungal drug development.

Nitric Oxide Synthase Inhibition

Another notable application is in the inhibition of nitric oxide synthase (NOS). A series of piperidine analogs derived from this compound were identified as selective inhibitors of inducible nitric oxide synthase (iNOS), showing high potency in cellular assays . This inhibition is crucial in conditions where excessive nitric oxide production contributes to pathophysiology, such as inflammation and neurodegenerative diseases.

Anticancer Properties

The imidazole derivatives have also been investigated for their anticancer potential. Compounds containing the imidazole structure have been associated with various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest . The structural characteristics of N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide may enhance these effects.

Synthesis Methodologies

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide involves several steps that typically include:

- Formation of the Imidazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Functionalization: The benzodioxole moiety is introduced via nucleophilic substitution or coupling reactions.

A comprehensive study on the synthesis pathways indicates that modifications to the imidazole ring can yield compounds with enhanced biological activities .

In Vitro Studies

In vitro studies have confirmed the antifungal efficacy of specific derivatives against clinically relevant fungi. For example, compounds derived from N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide were tested against various fungal strains, demonstrating a clear dose-response relationship in their antifungal activity .

Structure-Activity Relationship (SAR) Analysis

SAR studies have elucidated the importance of specific functional groups on the imidazole ring and the benzodioxole moiety in determining biological activity. Modifications in these regions have led to the identification of more potent derivatives with improved selectivity for targeted enzymes like iNOS .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The benzodioxole moiety can interact with hydrophobic pockets, while the imidazole ring can form hydrogen bonds with amino acid residues, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Key Observations:

Key Observations:

- Common Strategies : Carbodiimide reagents (e.g., EDCI, TBTU) are widely used for amide bond formation in these compounds .

- Purification : Flash chromatography (e.g., hexane/ethyl acetate gradients) is standard for isolating pure products .

Physical and Spectroscopic Properties

Table 3: Comparative Physicochemical Data

Key Observations:

- Melting Points : Benzimidazole derivatives (e.g., VIIIc in ) generally exhibit higher melting points (>200°C) due to rigid aromatic systems, whereas imidazole carboxamides may have lower thermal stability.

- Spectroscopy : Imidazole protons typically resonate at δ 7.5–8.5 ppm in ¹H NMR, while benzodioxole protons appear as distinct singlets near δ 6.0–6.5 ppm .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antifungal and antibacterial applications. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from diverse research findings.

Synthesis and Characterization

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide typically involves the reaction of 1H-imidazole derivatives with benzodioxole-containing precursors. Various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, have been employed to confirm the structure and purity of the synthesized compound. For instance, a study reported the successful synthesis of related compounds using a similar approach, highlighting the importance of the benzodioxole moiety in enhancing biological activity .

Antifungal Activity

Research has indicated that N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide exhibits promising antifungal properties. In vitro studies have demonstrated that this compound shows significant activity against various fungal strains. For example:

- Candida albicans : Minimum Inhibitory Concentration (MIC) values as low as 0.156 µmol/mL have been reported against this pathogenic yeast .

- Aspergillus niger : Related compounds have shown effectiveness with MIC values around 0.289 µmol/mL .

The antifungal mechanism is believed to involve disruption of fungal cell membranes and inhibition of key metabolic pathways.

Antibacterial Activity

In addition to its antifungal properties, this compound has also been evaluated for antibacterial activity. Studies indicate that it may inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism of action involves interference with bacterial cell wall synthesis and function .

Structure-Activity Relationship (SAR)

The presence of the benzodioxole moiety in conjunction with the imidazole ring is critical for enhancing biological activity. The electronic properties conferred by these groups facilitate interactions with biological targets, leading to improved potency against microbial pathogens. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in fungal and bacterial metabolism .

Case Studies

Several studies have explored the biological activities of derivatives based on N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide:

| Study | Compound | Activity | MIC (µmol/mL) |

|---|---|---|---|

| Compound A | Antifungal (C. albicans) | 0.156 | |

| Compound B | Antifungal (A. niger) | 0.289 | |

| Compound C | Antibacterial (S. aureus) | < 1 |

These findings underscore the potential for developing new therapeutic agents based on this scaffold.

Q & A

Q. What are the common synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions. For example, benzimidazole derivatives are often synthesized via condensation of o-phenylenediamine with carbonyl-containing reagents under acidic conditions, followed by functionalization. In related compounds (e.g., benzimidazole-carboxamides), hydrazine hydrate and sodium cyanate are used to introduce hydrazinecarboxamide moieties, as seen in the synthesis of 2-(1H-benzo[d]imidazol-2-yl)hydrazinecarboxamide derivatives . Characterization includes elemental analysis, IR spectroscopy (e.g., S-H stretches at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹), and NMR (δ10.93–12.31 for aromatic protons) to confirm structural integrity .

Q. Which spectroscopic methods are critical for validating the purity and structure of this compound?

Key methods include:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650 cm⁻¹, benzodioxole C-O-C at ~1250 cm⁻¹).

- ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., benzodioxole methylene protons at δ4.5–5.0) and carbon backbone.

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values).

- Elemental analysis : Ensures ≤0.4% deviation from theoretical C/H/N/O content .

Q. How is crystallographic data utilized to resolve the 3D structure of this compound?

Single-crystal X-ray diffraction (SXRD) is employed, often using SHELX programs (e.g., SHELXL for refinement). For example, ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate was resolved at 100 K, with R factor = 0.051, confirming bond angles and torsional conformations critical for molecular docking .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (e.g., using AutoDock Vina) evaluates binding affinities to target proteins. For instance, benzimidazole-triazole derivatives showed antifungal activity via docking into fungal CYP51 active sites, with binding energies ≤−8.5 kcal/mol .

Q. What strategies address contradictions in biological activity data across structural analogs?

- SAR studies : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl groups in triazole derivatives) on activity.

- Crystallographic validation : Resolve whether activity differences arise from conformational flexibility (e.g., rotatable bonds in the benzodioxole-imidazole linker) .

- In vitro assays : Use standardized protocols (e.g., MIC assays for antimicrobial activity) to minimize experimental variability .

Q. How does the compound’s stability under varying experimental conditions (pH, temperature) impact pharmacological profiling?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation pathways. For example, benzimidazole carboxamides may hydrolyze under acidic conditions (pH ≤3), necessitating enteric coatings for oral delivery. Thermal gravimetric analysis (TGA) determines decomposition thresholds (e.g., >200°C for crystalline forms) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral resolution : Use chiral HPLC (e.g., CHIRALPAK® columns) or enzymatic catalysis to isolate enantiomers.

- Process optimization : Control reaction temperature (e.g., <0°C for imidazole alkylation) to minimize racemization.

- Crystallization control : Seed with pure enantiomers to ensure uniform crystal packing .

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions for imidazole coupling to avoid side reactions .

- Data validation : Cross-reference crystallographic data (CCDC entries) with computational models to resolve structural ambiguities .

- Bioactivity assays : Include positive controls (e.g., fluconazole for antifungal studies) to benchmark results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.